3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.067. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Propargyl-PEG2-bromide, also known as 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne, Propargyl-PEG2-Br, or 1-bromo-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane, is a PEG-based PROTAC linker . The primary targets of Propargyl-PEG2-bromide are azide-functionalized biomolecules . The propargyl group in the compound readily reacts with these biomolecules via copper-catalyzed Click Chemistry .
Mode of Action
The interaction of Propargyl-PEG2-bromide with its targets involves the formation of a stable triazole linkage . This is achieved through a copper-catalyzed Click Chemistry reaction between the propargyl group of the compound and azide-functionalized biomolecules .
Biochemical Pathways
The biochemical pathway affected by Propargyl-PEG2-bromide involves the propargylic substitution reaction . This reaction plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play this role .
Result of Action
The molecular and cellular effects of Propargyl-PEG2-bromide’s action involve the formation of a stable triazole linkage with azide-functionalized biomolecules . This interaction can lead to the synthesis of PROTACs , which are designed to degrade specific protein targets within cells, thereby modulating their activity.
Action Environment
The action of Propargyl-PEG2-bromide can be influenced by environmental factors such as the presence of a copper catalyst, which is necessary for the copper-catalyzed Click Chemistry reaction to occur . Additionally, the reaction is also influenced by the presence of Lewis acid . From an environmental perspective, water-tolerant Lewis acids are quite attractive due to their recyclability and reusability attributes .
Biochemical Analysis
Biochemical Properties
Propargyl-PEG2-bromide plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargyl unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .
Cellular Effects
The cellular effects of Propargyl-PEG2-bromide are not well-studied. Peg-based compounds like Propargyl-PEG2-bromide are known to have significant effects on cells. For instance, Polyethylene Glycol (PEG) has been shown to decrease aggregation and increase solubility of proteins and other biomolecules . This could potentially influence cell function by affecting protein folding and stability.
Molecular Mechanism
The molecular mechanism of Propargyl-PEG2-bromide primarily involves its role as a PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This allows it to bind to various biomolecules and facilitate their degradation.
Properties
IUPAC Name |
3-[2-(2-bromoethoxy)ethoxy]prop-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVJGPXPOQIEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287660-82-5 |
Source
|
Record name | 1-bromo-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.